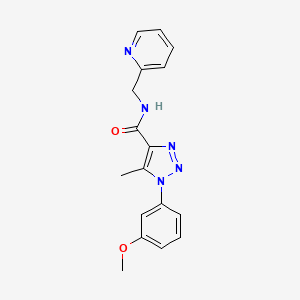![molecular formula C23H26N4O2S B5143331 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5143331.png)
4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide, also known as THIP, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. THIP belongs to the class of compounds known as GABAergic drugs, which act on the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain. In
Mécanisme D'action
4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide acts on the GABA neurotransmitter system in the brain, specifically by binding to and activating GABA-A receptors. GABA-A receptors are ionotropic receptors that allow chloride ions to enter the cell, leading to hyperpolarization and inhibition of neuronal activity. By activating GABA-A receptors, 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects
4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide has been shown to have a variety of biochemical and physiological effects in animal models. 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide has been shown to increase the levels of GABA in the brain, suggesting that it enhances the inhibitory effects of GABA by increasing its availability. Additionally, 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide has been shown to increase the levels of neurotrophic factors in the brain, which are important for promoting neuronal survival and growth. 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide is that it has been extensively studied in animal models, making it a well-established tool for investigating the GABA neurotransmitter system and its role in various neurological and psychiatric disorders. Additionally, 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide has been shown to have a high degree of selectivity for GABA-A receptors, making it a useful tool for studying the specific effects of GABA-A receptor activation.
One limitation of 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide is that it has a relatively short half-life in the body, which may limit its usefulness as a therapeutic agent. Additionally, 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide has been shown to have sedative effects, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide research. One area of interest is the development of more selective GABA-A receptor agonists, which may have fewer side effects and greater therapeutic potential than 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide. Additionally, there is interest in investigating the potential use of 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in investigating the potential use of 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide in combination with other drugs, such as opioids, to enhance their analgesic effects and reduce their side effects.
Méthodes De Synthèse
4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-bromo-2-fluorobenzonitrile with 3-thiophenecarboxylic acid to form 4-bromo-2-fluorophenyl 3-thiophenecarboxylate. This compound is then reacted with 4-(4-piperidinyl)-1H-pyrazol-5-amine to form 4-(4-piperidinyl)-1H-pyrazol-5-yl 4-bromo-2-fluorophenyl-3-thiophenecarboxylate. Finally, this compound is reacted with butylamine to form 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide.
Applications De Recherche Scientifique
4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide has been extensively studied for its potential use as a therapeutic agent in a variety of neurological and psychiatric disorders. 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models, making it a potential treatment option for anxiety disorders, insomnia, and epilepsy. Additionally, 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting that it may have potential as a treatment for these conditions.
Propriétés
IUPAC Name |
4-phenyl-N-[2-[1-(thiophene-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c28-22(8-4-7-18-5-2-1-3-6-18)25-21-9-13-24-27(21)20-10-14-26(15-11-20)23(29)19-12-16-30-17-19/h1-3,5-6,9,12-13,16-17,20H,4,7-8,10-11,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEWYQIGXNWJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

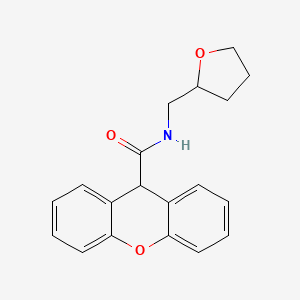
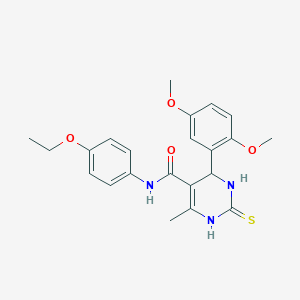
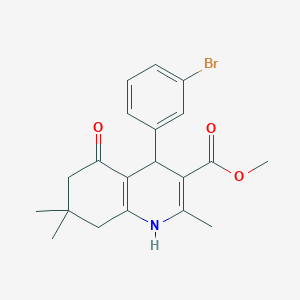
![1-(3-chloro-4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143285.png)

![2-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5143306.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5143310.png)
![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)
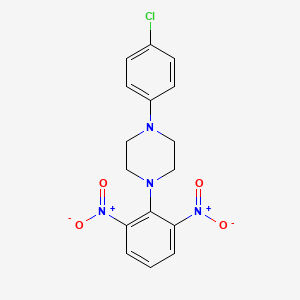
![N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine](/img/structure/B5143323.png)
![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![5-(1-azepanyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143346.png)
![ethyl 5-[({[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5143364.png)
